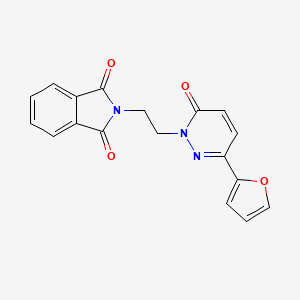![molecular formula C9H11BrN2 B2553839 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1259512-11-2](/img/structure/B2553839.png)
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
概要
説明
The compound "6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine" is a brominated heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves multi-step reactions, including bromination, lithiation, and various coupling reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Another example is the use of a dimer of 3-bromo-6-dimethylamino-1-azafulvene as a precursor for substituted pyrrole-2-carboxaldehydes . Additionally, the synthesis of complex pyridine derivatives can involve intramolecular Friedel-Crafts strategies or Diels-Alder reactions .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often elucidated using single-crystal X-ray diffraction data. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones can react with nucleophiles to form thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as basicity, stability, and reactivity, can be influenced by the substituents on the pyridine ring. For example, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . Some pyridinols are stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals can be examined through kinetic studies, revealing their potential as antioxidants .
Case Studies
Several of the papers discuss the potential applications of brominated pyridine derivatives in medicinal chemistry. For example, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating significant binding affinity . Additionally, the antibacterial properties of new pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, demonstrating their potential as bioactive molecules .
科学的研究の応用
Chemical Transformations and Syntheses
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine serves as a precursor or intermediate in various chemical syntheses. It has been used in the synthesis of pyrrolo[3,2-b]pyridin-2-one derivatives through rearrangements and reactions with other compounds. For instance, it undergoes transformations with acetic anhydride, leading to various halogenated derivatives useful in further chemical processes (Jones & Phipps, 1974).
Functional Material Development
This compound plays a role in the development of functional materials. Researchers have explored its functionalization to form multidentate agents, potentially useful in the creation of agrochemicals and other functional materials (Minakata et al., 1992).
Study of Photochemical Behavior
The photochemical behavior of derivatives of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been studied, providing insights into the chemical dynamics under light irradiation. This research contributes to the understanding of photochemistry in similar compounds (Jones & Phipps, 1975).
Safety and Hazards
特性
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAIZNYIYTGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)
![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)